molecular formula C10H18FNO4 B1375374 Tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate CAS No. 1208864-35-0

Tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate

Cat. No. B1375374
Key on ui cas rn: 1208864-35-0
M. Wt: 235.25 g/mol
InChI Key: XFGJBCDWYNSTJT-UHFFFAOYSA-N
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Patent
US08895550B2

Procedure details

To a slurry of NaBH4 (7.567 g, 200.0 mmol) in DCE (200 mL) was added 2-Ethylhexanoic acid (95.50 mL, 600.0 mmol) slowly over 30 minutes via addition funnel. The mixture was stirred at ambient temperature for 4 hours with venting to release H2. In a separate 1 L flask was added the product from Step B (23.53 g, 100 mmol), benzylamine (16.37 mL, 150.0 mmol) and DCE (400 mL). The hydride solution was then added via addition funnel to the mixture over 1 hours while cooling the reaction in a water bath. The reaction was stirred at ambient temperature for 2 days, then diluted with water (100 mL) and concentrated in vacuo to remove solvent. The residue was partitioned between EtOAc (300 mL) and a saturated aqueous Na2CO3 solution (2×75 mL). The mixture was shaken, the layers separated and the organic phase washed again with a saturated aqueous Na2CO3 solution (100 mL) and finally with brine (50 mL). The aqueous phases were extracted with CHCl3 (3×75 mL), and the organic phases were dried over Na2CO3, filtered and concentrated. The crude product was purified by column chromatography (EtOAc/Hexane) providing 19.55 g of the pure cis product and 5.0 g of a cis/trans mixture (80%).
Name
Quantity
7.567 g
Type
reactant
Reaction Step One
Quantity
95.5 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
23.53 g
Type
reactant
Reaction Step Two
Quantity
16.37 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
80%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].C(C(CCCC)C(O)=O)C.[F:13][CH:14]1[C:19](O)(O)[CH2:18][CH2:17][N:16]([C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])[CH2:15]1.[CH2:29]([NH2:36])[C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1.[H-]>ClCCCl.O>[CH2:29]([NH:36][CH:19]1[CH2:18][CH2:17][N:16]([C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])[CH2:15][CH:14]1[F:13])[C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1 |f:0.1|

Inputs

Step One
Name
Quantity
7.567 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
95.5 mL
Type
reactant
Smiles
C(C)C(C(=O)O)CCCC
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
23.53 g
Type
reactant
Smiles
FC1CN(CCC1(O)O)C(=O)OC(C)(C)C
Name
Quantity
16.37 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 4 hours with venting
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
via addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
while cooling
CUSTOM
Type
CUSTOM
Details
the reaction in a water bath
STIRRING
Type
STIRRING
Details
The reaction was stirred at ambient temperature for 2 days
Duration
2 d
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove solvent
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between EtOAc (300 mL)
STIRRING
Type
STIRRING
Details
The mixture was shaken
CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
the organic phase washed again with a saturated aqueous Na2CO3 solution (100 mL) and finally with brine (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phases were extracted with CHCl3 (3×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phases were dried over Na2CO3
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (EtOAc/Hexane)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC1C(CN(CC1)C(=O)OC(C)(C)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 16.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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